molecular formula C11H15NO2 B1184740 N-(3-hydroxypropyl)-2-methylbenzamide

N-(3-hydroxypropyl)-2-methylbenzamide

Cat. No.: B1184740
M. Wt: 193.246
InChI Key: GPBYWHWPLICHOC-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzamide core linked to a 3-hydroxypropyl group via an amide bond. Benzamide derivatives are widely studied for their roles in organic synthesis, catalysis, and pharmaceutical development, particularly due to their ability to act as directing groups in metal-catalyzed C–H bond functionalization reactions .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.246

IUPAC Name

N-(3-hydroxypropyl)-2-methylbenzamide

InChI

InChI=1S/C11H15NO2/c1-9-5-2-3-6-10(9)11(14)12-7-4-8-13/h2-3,5-6,13H,4,7-8H2,1H3,(H,12,14)

InChI Key

GPBYWHWPLICHOC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(3-hydroxypropyl)-2-methylbenzamide with analogous benzamide derivatives, focusing on structural features, synthesis, characterization, and functional applications.

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Name Structural Features Synthesis Method Key Characterization Data Applications/Functional Notes References
This compound 2-methylbenzamide + 3-hydroxypropyl group Likely via coupling of 2-methylbenzoic acid derivative with 3-hydroxypropylamine Not explicitly reported (inferred: NMR, MS, X-ray) Potential N,O-bidentate directing group
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide + branched hydroxyalkyl chain 3-methylbenzoyl chloride + 2-amino-2-methyl-1-propanol 1H/13C NMR, IR, GC-MS, X-ray crystallography N,O-bidentate directing group for C–H activation
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide 2-methylbenzamide + anthraquinone moiety 2-methylbenzoyl chloride + 1-aminoanthraquinone in N₂ atmosphere 1H/13C NMR, IR, GC-MS, 94% yield N,O-bidentate group for C–H functionalization
N-(2-Hydroxy-2-methylpropyl)-3-methoxybenzamide 3-methoxybenzamide + hydroxyalkyl chain Not detailed (likely acid chloride + amine coupling) CAS No.: 1215599-38-4 (structural confirmation) Undisclosed (potential catalytic/pharma use)

Key Observations:

Structural Variations: The hydroxypropyl group in the target compound offers a flexible, linear chain compared to the branched hydroxyalkyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide or the rigid anthraquinone backbone in N-(9,10-dioxo...anthracen-1-yl)-2-methylbenzamide . Substituents on the benzamide core (e.g., 2-methyl vs. 3-methyl vs. 3-methoxy) influence electronic properties and steric effects, impacting reactivity and coordination with metals.

Synthesis: Most analogs are synthesized via amide coupling between acid chlorides (e.g., 2-methylbenzoyl chloride) and hydroxyalkylamines or aromatic amines. Reagents like HBTU and solvents such as acetonitrile (MeCN) or dichloromethane (DCM) are commonly used . High yields (e.g., 94% for the anthraquinone derivative) are achieved under optimized conditions, such as inert atmospheres (N₂) and controlled temperatures .

Characterization :

  • Spectroscopic methods (1H/13C NMR, IR, GC-MS) and X-ray crystallography are standard for confirming structures .
  • The absence of direct data for this compound suggests similar characterization workflows would apply.

Functional Applications: N,O-bidentate directing groups are critical in metal-catalyzed C–H activation, enabling regioselective functionalization. For example, the anthraquinone derivative’s rigid structure enhances coordination with transition metals . The hydroxypropyl group in the target compound may offer enhanced solubility in polar solvents compared to bulkier analogs, broadening its utility in aqueous-phase reactions.

Research Implications and Gaps

  • Target Compound Potential: The 3-hydroxypropyl group’s flexibility could improve catalytic efficiency in C–H functionalization compared to rigid or bulky analogs. Further studies should explore its coordination chemistry with metals like Pd, Rh, or Ru.
  • Synthetic Optimization : While coupling reactions are well-established, greener methods (e.g., using 2-methylbenzoic acid directly with coupling agents like HATU) could enhance sustainability.

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